molecular formula C15H17FN4O B2473391 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2194845-90-2

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2473391
CAS No.: 2194845-90-2
M. Wt: 288.326
InChI Key: JQCMOPSOXQUOAS-UHFFFAOYSA-N
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Description

The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one (Molecular Formula: C₁₄H₁₅FN₄O, Molecular Weight: 274.3) features a pyrrolidine ring substituted with a 2H-1,2,3-triazol-2-ylmethyl group and a 4-fluorophenyl-acetyl moiety . Its stereochemistry (absolute configuration) and structural motifs make it a candidate for targeting enzymes or receptors, particularly in medicinal chemistry contexts such as antifungal or kinase inhibition applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-5-3-12(4-6-13)10-15(21)19-9-1-2-14(19)11-20-17-7-8-18-20/h3-8,14H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCMOPSOXQUOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a novel organic molecule that combines a triazole ring with a pyrrolidine moiety and a fluorophenyl group. This unique structure suggests significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H17N5OC_{14}H_{17}N_5O, with a molecular weight of approximately 271.32 g/mol. The presence of the triazole ring is particularly noteworthy due to its known stability and diverse biological activities.

Property Value
Molecular FormulaC14H17N5OC_{14}H_{17}N_5O
Molecular Weight271.32 g/mol
CAS Number2195881-97-9

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes including acid-base balance and respiration. By binding to the active site of this enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate, thereby influencing cellular pH and metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells.

Case Study: Cytotoxic Effects

In a study conducted on various cancer cell lines:

Cell Line IC50 (µM)
A-4315.4
Jurkat6.3
MCF7 (breast cancer)8.9

These results indicate that the compound's structural features contribute to its effectiveness as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The triazole moiety is known for its antifungal activity, which may extend to antibacterial effects as well. Preliminary tests have shown that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

Antimicrobial Efficacy Data

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders. The compound's ability to inhibit inflammatory pathways has been explored, particularly its effect on cyclooxygenase enzymes (COX). Initial screenings indicate that it may possess selective COX-II inhibitory activity, which could be beneficial in managing inflammation-related conditions.

Inhibition Data

Recent studies report that related compounds exhibit IC50 values ranging from 0.011 µM to 0.4 µM against COX-II, suggesting that modifications to the triazole or pyrrolidine moieties could enhance anti-inflammatory potency .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. Studies have demonstrated that similar compounds inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For instance, the IC50 values for these compounds often range from 1.95 to 4.24 µM, showing significant potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 7.26 µM) .

Case Study:
A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Certain derivatives displayed remarkable antiproliferative effects, suggesting that the incorporation of the triazole moiety enhances overall anticancer efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the triazole ring, which is known for its ability to disrupt microbial cell functions. Research on similar compounds has shown effectiveness against various pathogens, including bacteria and fungi .

Case Study:
In vitro studies have demonstrated that triazole derivatives exhibit antifungal activity against yeasts and dermatophytes. Compounds with specific substitutions on the triazole ring showed enhanced antifungal effects, indicating that modifications can significantly influence biological activity .

Carbonic Anhydrase Inhibition

The compound has been identified as a potential inhibitor of carbonic anhydrase II, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition mechanism suggests applications in treating conditions such as glaucoma and edema .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

Target Compound vs. Triazole-Thioether Derivatives
  • Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences:
  • Substituents : Incorporates a sulfonylphenyl group and a difluorophenyl ring instead of a 4-fluorophenyl group.
  • Linkage : Uses a thioether (-S-) bridge instead of a methyl-pyrrolidine linkage.
    • Impact : The sulfonyl group increases polarity (higher logP ~2.5 estimated) and may enhance protein binding but reduce blood-brain barrier penetration compared to the target compound .
Target Compound vs. Dichlorophenyl-Triazole Derivatives
  • Example Compound : 1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one ()
    • Key Differences :
  • Aromatic Group : Dichlorophenyl (electron-withdrawing) vs. 4-fluorophenyl (mild electron-withdrawing).
  • Backbone : Lacks the pyrrolidine ring.
    • Impact : Dichlorophenyl increases lipophilicity (logP ~2.0) and may improve antifungal activity but reduce solubility .
Target Compound vs. Pyrrolidine-Based Analogues
  • Example Compound : 1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one ()
    • Key Differences :
  • Substituents : Phenylthio group replaces the triazole-methyl moiety.
  • Functionality: Simpler ethanone-pyrrolidine scaffold without fluorophenyl.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors Key Substituents
Target Compound 274.3 1.06 51.199 1 4-Fluorophenyl, Triazolylmethyl
Triazole-Thioether Derivative ~450 (estimated) ~2.5 ~90 0 Difluorophenyl, Sulfonylphenyl
Dichlorophenyl-Triazole 285.1 ~2.0 ~45 1 Dichlorophenyl
1-(pyrrolidin-1-yl)ethan-1-one 141.2 0.5 29.1 0 Pyrrolidine

Key Observations :

  • The target compound balances lipophilicity (logP ~1.06) and polarity, making it suitable for oral bioavailability.
  • Dichlorophenyl analogues () prioritize potency over solubility.

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